Fmoc-(fmochmb)val-OH

Vue d'ensemble

Description

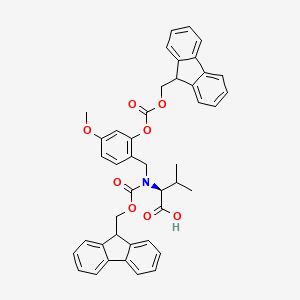

Fmoc-(2-Fmoc-oxy-4-methoxybenzyl)-L-valine is a derivative of L-valine, an essential amino acid. This compound is widely used in peptide synthesis due to its ability to inhibit aggregation of difficult peptides, leading to products of increased purity . The compound has a molecular weight of 697.77 g/mol and is often used in solid-phase peptide synthesis .

Applications De Recherche Scientifique

Fmoc-(2-Fmoc-oxy-4-methoxybenzyl)-L-valine is used extensively in scientific research:

Chemistry: It is used in the synthesis of complex peptides and proteins.

Biology: The compound is used to study protein-protein interactions and enzyme functions.

Medicine: It is used in the development of peptide-based drugs.

Industry: The compound is used in the production of synthetic peptides for various applications.

Mécanisme D'action

Target of Action

Fmoc-(fmochmb)val-OH is primarily used in the field of peptide synthesis . Its main targets are the amide bonds in peptides . The compound plays a crucial role in protecting these bonds during the synthesis process .

Mode of Action

This compound acts as a protective group for amide bonds in peptides during solid-phase peptide synthesis (SPPS) . It interacts with the amide bonds and forms a protective layer around them, preventing unwanted reactions during the synthesis process .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the peptide synthesis pathway . By protecting the amide bonds, it ensures the correct formation of peptides and prevents the aggregation of “difficult” peptides . This leads to the production of peptides with increased purity .

Result of Action

The result of this compound’s action is the production of high-purity peptides . It has been shown to inhibit the aggregation of “difficult” peptides, leading to products of increased purity . Furthermore, the retention of Hmb groups on the cleaved peptide can greatly improve the solubility of protected peptide fragments .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound is typically stored at temperatures between 2-8°C to maintain its stability . Additionally, the efficiency of this compound can be compared with other compounds like pseudoprolines in preventing aggregation .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-(2-Fmoc-oxy-4-methoxybenzyl)-L-valine involves several steps:

Protection of the Amino Group: The amino group of L-valine is protected using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate.

Introduction of the 2-Fmoc-oxy-4-methoxybenzyl Group: This step involves the reaction of the protected L-valine with 2-Fmoc-oxy-4-methoxybenzyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of Fmoc-(2-Fmoc-oxy-4-methoxybenzyl)-L-valine typically follows the same synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated peptide synthesizers is common in industrial settings to streamline the process .

Analyse Des Réactions Chimiques

Types of Reactions

Fmoc-(2-Fmoc-oxy-4-methoxybenzyl)-L-valine undergoes several types of reactions:

Deprotection: The Fmoc group can be removed using a base such as piperidine.

Coupling Reactions: The compound can participate in peptide bond formation with other amino acids.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions are peptides with high purity and reduced aggregation .

Comparaison Avec Des Composés Similaires

Similar Compounds

Fmoc-L-valine: Similar in structure but lacks the 2-Fmoc-oxy-4-methoxybenzyl group.

Fmoc-(2-Fmoc-oxy-4-methoxybenzyl)-L-leucine: Similar in structure but with a leucine residue instead of valine.

Uniqueness

Fmoc-(2-Fmoc-oxy-4-methoxybenzyl)-L-valine is unique due to its ability to inhibit peptide aggregation and improve the solubility of protected peptide fragments . This makes it particularly useful in the synthesis of difficult peptides .

Activité Biologique

Introduction

Fmoc-(fmochmb)val-OH, also known as N-Fmoc-N-[2-(Fmoc-oxy)-4-methoxybenzyl]-L-valine, is a protected amino acid that plays a significant role in peptide synthesis and has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its applications in peptide synthesis, its effects on biological systems, and relevant research findings.

- Molecular Formula : C₁₄H₁₉NO₈

- Molecular Weight : 697.8 g/mol

- CAS Number : 148515-86-0

This compound is characterized by its Fmoc (fluorenylmethyloxycarbonyl) protecting group, which is commonly used in solid-phase peptide synthesis (SPPS) to prevent unwanted reactions during the synthesis process.

Peptide Synthesis Applications

This compound is primarily utilized in the synthesis of complex peptides. Its unique structure aids in enhancing the solubility of difficult-to-synthesize peptides, particularly those prone to aggregation. The Hmb (hydroxymethylbenzyl) protection has been shown to inhibit aggregation, leading to higher purity products . This characteristic is particularly beneficial when synthesizing hydrophobic or transmembrane peptides.

Case Studies and Research Findings

-

Inhibition of Aggregation :

- Research indicates that the incorporation of this compound in peptide sequences significantly reduces aggregation tendencies. This was demonstrated in studies where peptides synthesized with this derivative exhibited improved solubility and stability compared to those synthesized with standard amino acids .

-

Biocompatibility and Antimicrobial Activity :

- A study highlighted the biocompatibility of Fmoc-derived peptides, suggesting potential applications in biomedical fields. The antibacterial properties of Fmoc-Lys-Fmoc derivatives against gram-positive and gram-negative bacteria were noted, indicating that similar derivatives may exhibit beneficial biological activities .

- Self-Assembly and Hydrogel Formation :

Comparative Analysis of Biological Activity

| Property | This compound | Other Fmoc Amino Acids |

|---|---|---|

| Aggregation Inhibition | High | Variable |

| Solubility | Enhanced | Standard |

| Antimicrobial Activity | Potential | Varies |

| Self-Assembly Capability | Yes | Limited |

Propriétés

IUPAC Name |

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl-[[2-(9H-fluoren-9-ylmethoxycarbonyloxy)-4-methoxyphenyl]methyl]amino]-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H39NO8/c1-26(2)40(41(45)46)44(42(47)50-24-37-33-16-8-4-12-29(33)30-13-5-9-17-34(30)37)23-27-20-21-28(49-3)22-39(27)52-43(48)51-25-38-35-18-10-6-14-31(35)32-15-7-11-19-36(32)38/h4-22,26,37-38,40H,23-25H2,1-3H3,(H,45,46)/t40-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEBWBBFTTQDBSZ-FAIXQHPJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)N(CC1=C(C=C(C=C1)OC)OC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)N(CC1=C(C=C(C=C1)OC)OC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H39NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001106661 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-[[2-[[(9H-fluoren-9-ylmethoxy)carbonyl]oxy]-4-methoxyphenyl]methyl]-L-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001106661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

697.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148515-86-0 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-[[2-[[(9H-fluoren-9-ylmethoxy)carbonyl]oxy]-4-methoxyphenyl]methyl]-L-valine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=148515-86-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-[[2-[[(9H-fluoren-9-ylmethoxy)carbonyl]oxy]-4-methoxyphenyl]methyl]-L-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001106661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.